molecular formula C10H9BrN2 B13698724 (2-Bromo-6-quinolyl)methanamine

(2-Bromo-6-quinolyl)methanamine

Cat. No.: B13698724
M. Wt: 237.10 g/mol
InChI Key: XOMQSYBHQAFGQN-UHFFFAOYSA-N
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Description

(2-Bromo-6-quinolyl)methanamine: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a bromine atom at the 2-position and an amine group at the methylene position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-quinolyl)methanamine typically involves the bromination of 6-quinolinemethanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-quinolyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Bromo-6-quinolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(2-bromoquinolin-6-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2

InChI Key

XOMQSYBHQAFGQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1CN

Origin of Product

United States

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